3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid
Description
Propriétés
IUPAC Name |
3-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2)9-10-5-3-4-6-11(10)13(16-14)15-8-7-12(17)18/h3-6H,7-9H2,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJUAUGETKHIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCCC(=O)O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172108 | |
| Record name | beta-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187884-87-3 | |
| Record name | beta-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187884873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid (CAS No. 187884-87-3) is a compound that has garnered interest for its potential biological activities. With a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol, this compound is structurally related to isoquinoline derivatives, which are known for various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and its potential as an agonist or antagonist at specific receptors. Isoquinoline derivatives often exhibit properties such as antioxidant, anti-inflammatory, and neuroprotective effects, which may be relevant to the activity of 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid.
Key Biological Activities
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Neuroprotective Effects : Preliminary studies suggest it could protect neuronal cells from damage induced by neurotoxins.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anti-inflammatory | Inhibits cytokine production | |
| Neuroprotective | Protects against neurotoxic damage |
Case Studies
Several studies have investigated the biological activity of compounds related to 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid:
- Study on Neuroprotection : A study evaluated the neuroprotective effects of isoquinoline derivatives on neuronal cells exposed to toxic agents. Results indicated that the compounds significantly reduced cell death and preserved mitochondrial function.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to controls.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the isoquinoline structure have been shown to enhance receptor affinity and improve therapeutic outcomes.
Table 2: Structure-Activity Relationship Insights
Applications De Recherche Scientifique
Organic Synthesis
The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its isoquinoline structure allows for various functional group modifications, making it versatile in creating derivatives with specific properties.
Table 1: Synthetic Applications
| Application Area | Description |
|---|---|
| Synthesis of Isoquinoline Derivatives | Used to create derivatives for pharmaceuticals and agrochemicals. |
| Building Block for Peptides | Acts as an amino acid analog in peptide synthesis. |
| Functional Group Modification | Enables the introduction of diverse functional groups for tailored properties. |
Biological Research
In biological studies, 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid is utilized to investigate various biochemical pathways and interactions.
Case Study: Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. In a study involving neuronal cell cultures, it was shown to reduce oxidative stress and apoptosis in neurons exposed to harmful stimuli, suggesting potential applications in neurodegenerative disease therapies.
Table 2: Biological Applications
| Application Area | Description |
|---|---|
| Neuroprotection | Investigated for protective effects against neuronal damage. |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease processes. |
| Receptor Interaction | Studied for its ability to interact with neurotransmitter receptors. |
Medicinal Chemistry
The therapeutic potential of 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid is under exploration for drug development.
Case Study: Antidepressant Activity
A study focusing on the compound's interaction with serotonin receptors has shown promise in developing new antidepressants. Animal models treated with the compound exhibited reduced depressive-like behaviors compared to controls.
Table 3: Medicinal Applications
| Application Area | Description |
|---|---|
| Antidepressants | Potential development of new antidepressant medications. |
| Pain Management | Investigated for analgesic properties in pain models. |
| Anti-inflammatory Agents | Explored for its ability to modulate inflammatory pathways. |
Industrial Applications
Beyond research and medicine, this compound finds utility in industrial applications due to its chemical stability and reactivity.
Table 4: Industrial Applications
| Application Area | Description |
|---|---|
| Chemical Manufacturing | Used as an intermediate in the production of specialty chemicals. |
| Polymer Science | Investigated as a component in polymer formulations for enhanced properties. |
Comparaison Avec Des Composés Similaires
Research Findings and Implications
- Structural-Activity Relationships: The dimethyl-isoquinoline-amino group in the target compound balances lipophilicity and hydrogen-bonding capacity, positioning it between highly polar (e.g., 3-(2-hydroxyphenyl)propionic acid) and highly lipophilic (e.g., methylsulfanyl derivative) analogs. This balance may optimize bioavailability and target engagement .
- Pharmacological Potential: Analogous compounds (e.g., IPPA) demonstrate enzyme inhibition, suggesting the target compound could be explored for similar applications with improved selectivity due to its heterocyclic core .
- Synthetic Versatility: The presence of reactive amino and carboxylic acid groups enables derivatization for prodrug development or conjugation, as seen in dihydroquinolinone syntheses .
Méthodes De Préparation
Reductive Amination of Ortho-Brominated Aldehydes
The synthesis begins with 2-bromo-3,3-dimethylpropanal (or analogous aldehydes) and a primary amine. Under acidic conditions (e.g., acetic acid in methanol), condensation forms an imine intermediate, which is reduced in situ using NaCNBH₃ to yield N-aryl 2-bromobenzylamines. For example, reacting 2-bromo-3,3-dimethylpropanal with benzylamine produces N-benzyl-2-bromo-3,3-dimethylpropan-1-amine in >90% yield.
Reaction Conditions
-
Aldehyde : 2-bromo-3,3-dimethylpropanal
-
Amine : Primary alkyl/aryl amines
-
Catalyst : Acetic acid (10 mol%)
-
Reducing Agent : NaCNBH₃ (1.2 equiv)
-
Solvent : MeOH, 0°C to RT, 12 h
Suzuki-Miyaura Coupling for C–C Bond Formation
The bromine substituent in N-aryl 2-bromobenzylamines is replaced with an ethoxyvinyl group using 2-ethoxyvinyl pinacolboronate under Pd catalysis. This step installs the necessary carbon framework for subsequent cyclization.
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Cs₂CO₃ (2 equiv)
-
Solvent : 1,4-Dioxane/H₂O (4:1)
-
Temperature : 80°C, 12 h
-
Yield : 70–85%
Intramolecular Reductive Cyclization
The ethoxyvinyl group undergoes acid-mediated hydrolysis to an aldehyde, which participates in reductive amination with the adjacent amine. Triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) facilitate this cyclization, forming the 3,4-dihydroisoquinoline ring.
Cyclization Conditions
-
Reagents : Et₃SiH (2.5 equiv), TFA (10 equiv)
-
Solvent : Dry DCM, 0°C to RT
-
Time : 3–5 h
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Aldehyde + β-alanine → imine reduction | 60–70% | One-pot, minimal purification | Low yields with steric hindrance |
| Post-Cyclization Alkylation | N-Alkylation → saponification | 65–70% | High functional group tolerance | Requires protection/deprotection |
| Suzuki-Cyclization Hybrid | Suzuki coupling → reductive cyclization | 40–55% | Modular, diverse substituents possible | Multi-step, Pd removal required |
Structural Characterization and Analytical Data
Spectroscopic Properties
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (s, 6H, CH₃), 2.45–2.60 (m, 2H, CH₂COO), 3.10–3.30 (m, 2H, CH₂N), 4.20 (t, 1H, J = 6 Hz, NH), 6.90–7.50 (m, 4H, Ar-H).
Challenges and Optimization Strategies
Dimethyl Group Incorporation
Introducing the 3,3-dimethyl substituents requires alkylation of the isoquinoline precursor. Using methyl triflate or dimethyl sulfate under basic conditions (K₂CO₃, DMF) achieves this, but over-alkylation must be controlled via stoichiometry.
Regioselectivity in Reductive Amination
Competing imine formation at alternative positions is mitigated by employing bulky aldehydes and low temperatures (0°C).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effective catalysts (e.g., Raney Ni for reductions) and continuous-flow systems to enhance cyclization efficiency. Solvent recovery (MeOH, DCM) and Pd scavengers (SiliaBond Thiol) reduce environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
